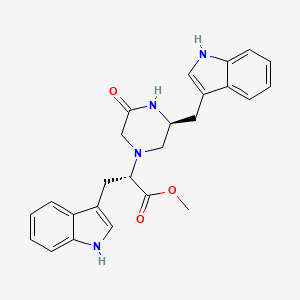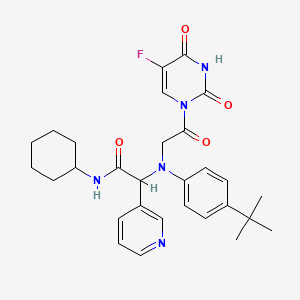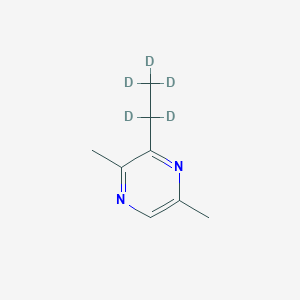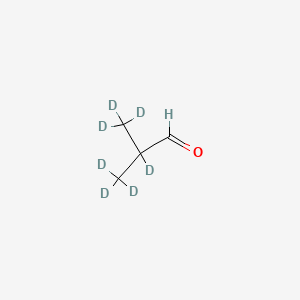
Isobutyraldehyde-D7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isobutyraldehyde-D7 is a deuterated form of isobutyraldehyde, where seven hydrogen atoms are replaced by deuterium. This compound is often used as a labelled analogue in various scientific studies, particularly in the field of organic synthesis. The molecular formula of this compound is C4HD7O, and it has a molecular weight of 79.15 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isobutyraldehyde-D7 can be synthesized through the hydroformylation of propene, where deuterium is incorporated into the molecule. This process involves the reaction of propene with deuterium gas and carbon monoxide in the presence of a rhodium-based catalyst. The reaction conditions typically include high pressure and temperature to facilitate the incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows a similar hydroformylation process but on a larger scale. The use of deuterium gas and optimized reaction conditions ensures the efficient production of the deuterated compound. The process is carefully controlled to maintain the purity and isotopic labeling of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Isobutyraldehyde-D7 undergoes various chemical reactions, including oxidation, reduction, and condensation reactions.
Common Reagents and Conditions:
Condensation: this compound can undergo condensation reactions with formaldehyde to form hydroxypivaldehyde, which is a precursor to vitamin B5.
Major Products Formed:
Oxidation: Methacrolein, Methacrylic acid
Reduction: Isobutanol
Condensation: Hydroxypivaldehyde
Applications De Recherche Scientifique
Isobutyraldehyde-D7 is widely used in scientific research due to its unique properties as a deuterated compound. Some of its applications include:
Mécanisme D'action
The mechanism of action of Isobutyraldehyde-D7 involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as aldehyde dehydrogenase and alcohol dehydrogenase. These enzymes facilitate the conversion of this compound to its corresponding alcohol or acid forms, which can then participate in various metabolic pathways .
Comparaison Avec Des Composés Similaires
Isobutyraldehyde-D7 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Isobutyraldehyde: The non-deuterated form of this compound, with the molecular formula C4H8O.
Butyraldehyde: An isomer of isobutyraldehyde with the molecular formula C4H8O.
Propionaldehyde: Another aldehyde with the molecular formula C3H6O.
The deuterium labeling in this compound provides distinct advantages in research applications, such as enhanced stability and the ability to trace metabolic pathways more accurately .
Propriétés
Formule moléculaire |
C4H8O |
|---|---|
Poids moléculaire |
79.15 g/mol |
Nom IUPAC |
2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanal |
InChI |
InChI=1S/C4H8O/c1-4(2)3-5/h3-4H,1-2H3/i1D3,2D3,4D |
Clé InChI |
AMIMRNSIRUDHCM-UAVYNJCWSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C=O)C([2H])([2H])[2H] |
SMILES canonique |
CC(C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



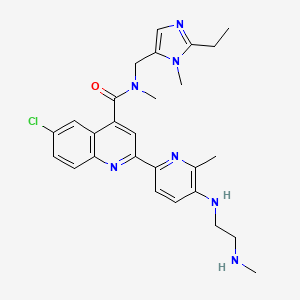
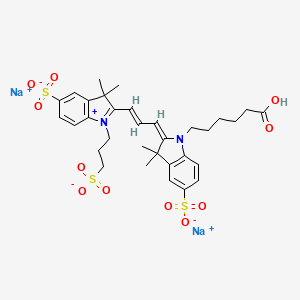
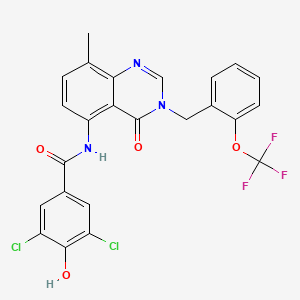
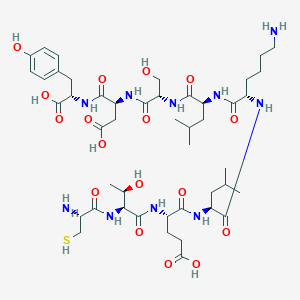
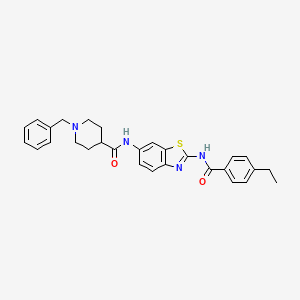
![(2P)-2-(isoquinolin-4-yl)-1-[(1s,3R)-3-(methylcarbamoyl)cyclobutyl]-N-[(1S)-1-(naphthalen-2-yl)ethyl]-1H-benzimidazole-7-carboxamide](/img/structure/B12383230.png)
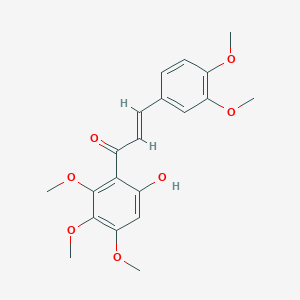
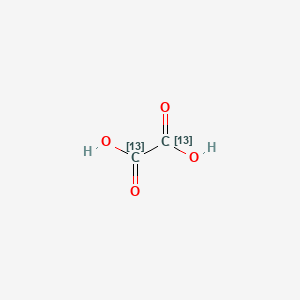
![9H-fluoren-9-ylmethyl N-[(5S)-5-acetamido-6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12383247.png)

